5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde
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Overview
Description
5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a heterocyclic compound with the molecular formula C6H4FNO2 It is a derivative of pyridine, featuring a fluorine atom at the 5-position, an oxo group at the 2-position, and a carbaldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde typically involves the fluorination of a pyridine derivative followed by oxidation and formylation reactions. One common method includes the following steps:
Fluorination: Introduction of a fluorine atom at the 5-position of a pyridine ring.
Oxidation: Conversion of the 2-position to an oxo group.
Formylation: Introduction of a formyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
Reduction: 5-Fluoro-2-hydroxy-1,2-dihydropyridine-4-carbaldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets. The oxo and carbaldehyde groups facilitate various chemical interactions, contributing to its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Similar structure but with the carbaldehyde group at the 3-position.
5-Fluoro-2-hydroxyisonicotinaldehyde: Contains a hydroxyl group instead of an oxo group.
5-Fluoro-2-oxo-1H-pyridine-4-carbaldehyde: Similar structure but with a different tautomeric form.
Uniqueness
5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the oxo group at the 2-position make it a valuable compound for various research applications.
Properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-2-8-6(10)1-4(5)3-9/h1-3H,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMOZPSGFCCDGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376625 |
Source
|
Record name | 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500148-38-9 |
Source
|
Record name | 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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